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An In-depth Technical Guide to the Crystal Structure and Hydrogen Bonding of Malonamide

Introduction
Malonamide (C₃H₆N₂O₂), the diamide of malonic acid, is a fundamental organic molecule that

serves as a valuable model system for studying intermolecular interactions, particularly

hydrogen bonding, in crystalline solids.[1] Its derivatives have garnered significant attention for

their applications in medicinal chemistry and materials science, acting as peptide mimics,

anticancer agents, and extractants for rare-earth elements.[1][2][3] The structural landscape of

malonamide is characterized by its polymorphism, with monoclinic, tetragonal, and

orthorhombic forms having been identified.[4] This guide provides a comprehensive technical

overview of the crystal structures and intricate hydrogen-bonding networks of these

malonamide polymorphs, synthesizing data from key crystallographic studies.

Crystallographic Data of Malonamide Polymorphs
The crystalline form of malonamide is highly dependent on the crystallization conditions. To

date, three distinct polymorphs have been structurally characterized. The monoclinic form was

the first to be identified, followed by the discovery of tetragonal and orthorhombic variants.[5][6]

A summary of their crystallographic data is presented below.
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Parameter
Monoclinic

Polymorph

Tetragonal

Polymorph[7]
Orthorhombic

Polymorph[8]

Formula C₃H₆N₂O₂ C₃H₆N₂O₂ C₃H₆N₂O₂

Molar Mass ( g/mol ) 102.10 102.10 102.10

Crystal System Monoclinic Tetragonal Orthorhombic

Space Group P2₁/c P4₃2₁2 C222₁

a (Å) 13.07 5.3140 (3) 7.9100 (4)

b (Å) 9.45 5.3140 (3) 8.8753 (5)

c (Å) 8.04 15.5360 (12) 12.8712 (7)

α (°) 90 90 90

β (°) 73.0 90 90

γ (°) 90 90 90

Volume (Å³) 949.6 438.71 (5) 904.09 (8)

Z 8 4 8

Molecules per

Asymmetric Unit
2 0.5 1

Temperature (K) Room Temperature 150 (2) 150

Calculated Density

(Mg m⁻³)
Not Reported 1.546 1.496

R-factor 0.05 0.032 0.031

Molecular Conformation and Geometry
In all polymorphs, the malonamide molecule adopts a non-planar conformation. The central

CCC plane serves as a reference from which the two amide groups are rotated. The degree of

this rotation, defined by the dihedral angle between the planes of the two amide groups, is a

key conformational parameter that differs significantly across the polymorphs.[5][6]
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The monoclinic structure is unique in that it contains two symmetry-unrelated molecules in the

asymmetric unit, which have similar dimensions but different orientations in the crystal.[9] In the

tetragonal and orthorhombic forms, the molecule possesses crystallographic twofold rotation

symmetry, with the axis passing through the central methylene carbon atom (C2).[5][6]

Parameter
Monoclinic

Polymorph[9]
Tetragonal

Polymorph[5]
Orthorhombic

Polymorph[6][8]

Mean C—C distance

(Å)
1.507

Not explicitly stated,

but in good agreement

with monoclinic

1.5178 (13)

Mean C—N distance

(Å)
1.334

Not explicitly stated,

but in good agreement

with monoclinic

1.3257 (14)

Mean C=O distance

(Å)
1.253

Not explicitly stated,

but in good agreement

with monoclinic

1.2420 (13)

Dihedral Angle

between Amide

Planes (°)

84.8 and 85.3 58.68 (4) 71.90 (4)

Hydrogen Bonding Networks
A defining feature of the malonamide crystal structure is its extensive network of

intermolecular N—H···O hydrogen bonds. In all known polymorphs, every available amino

hydrogen atom participates in hydrogen bonding, and each carbonyl oxygen atom acts as a

bifurcated acceptor, receiving two hydrogen bonds.[6][9] This efficient hydrogen bonding

scheme results in robust, three-dimensional networks that are responsible for the stability of the

crystals.[1][5][6]

Monoclinic Polymorph
The molecules in the monoclinic form are linked by a system of eight distinct N–H···O hydrogen

bonds with donor-acceptor distances ranging from 2.89 to 3.14 Å. This complex arrangement
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connects the two independent molecules in the asymmetric unit and propagates throughout the

crystal to form a dense 3D network.[1]

Tetragonal Polymorph
The tetragonal polymorph features a three-dimensional network built upon a distinct hydrogen-

bonding motif.[5] This pattern is described using graph-set notation as an R³₃(12) ring,

indicating a ring motif formed by three donors and three acceptors, enclosing 12 atoms.[5][10]

Orthorhombic Polymorph
The hydrogen bonding in the orthorhombic form is characterized by a simpler R⁴₂(8) motif.[6][8]

This involves a ring containing four donors and two acceptors, with a total of 8 atoms in the

ring. The crystallographic symmetry of the molecule ensures that this fundamental motif

extends into a comprehensive three-dimensional network.[6][8]

A summary of the detailed hydrogen bond geometries for the orthorhombic polymorph is

provided below.

Donor (D)—

H···Acceptor (A)
D—H (Å) H···A (Å) D···A (Å) D—H···A (°)

N—H···O 0.89 (2) 2.06 (2) 2.9282 (13) 166 (1)

N—H···O 0.85 (2) 2.12 (2) 2.9502 (14) 169 (2)

Data for the

orthorhombic

polymorph.[8]

Visualization of Hydrogen Bonding Motifs
The logical relationships within the hydrogen-bonded networks can be visualized using

diagrams.
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Caption: General hydrogen bonding scheme in malonamide.

Caption: R³₃(12) hydrogen bonding motif in tetragonal malonamide.

Caption: R⁴₂(8) hydrogen bonding motif in orthorhombic malonamide.

Experimental Protocols
Monoclinic Polymorph Synthesis and Crystallography

Crystal Growth: The specific method for crystal growth was not detailed in the publication by

Chieh et al. (1970), but typically involves slow evaporation from a suitable solvent.
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Data Collection: The crystal structure was determined using Mo-Kα diffractometer data.[9]

Structure Solution and Refinement: The structure was solved by the symbolic addition

procedure and refined by least-squares methods to a final R-factor of 0.05 for 941 observed

reflections. Hydrogen atom positions were successfully determined from the data.[9]

Tetragonal and Orthorhombic Polymorph Synthesis and
Crystallography

Crystal Growth: Crystals of the tetragonal and orthorhombic polymorphs were

serendipitously obtained from the slow evaporation of an aqueous solution resulting from a

reaction between 4,6-dihydroxypyrimidine and Na₂CO₃.[5][6][7] The discovery of the

orthorhombic form occurred when attempting to reproduce the tetragonal crystals.[6]

Data Collection: Single-crystal X-ray diffraction data for both polymorphs were collected at a

temperature of 150 K.[7][8]

Structure Solution and Refinement: For both structures, all hydrogen atoms were located in a

difference map and their coordinates were refined freely.[7][8] The final R-factors were 0.032

for the tetragonal form and 0.031 for the orthorhombic form, indicating high-quality structural

solutions.[5][8]

Conclusion
Malonamide is a structurally versatile molecule, crystallizing in at least three different

polymorphs: monoclinic, tetragonal, and orthorhombic. The primary differentiating features

among these forms are the unit cell parameters, space group symmetry, and the specific

conformation of the molecule, particularly the dihedral angle between the two amide groups. All

polymorphs are stabilized by extensive, three-dimensional N—H···O hydrogen-bonding

networks where each carbonyl oxygen accepts two hydrogen bonds. The specific patterns of

these networks, described by R³₃(12) and R⁴₂(8) motifs in the tetragonal and orthorhombic

forms, respectively, highlight the nuanced ways in which identical molecules can pack to form

distinct crystalline solids. This detailed structural understanding is crucial for professionals in

drug development and materials science, as polymorphism and hydrogen bonding profoundly

influence key physical properties such as solubility, stability, and bioavailability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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